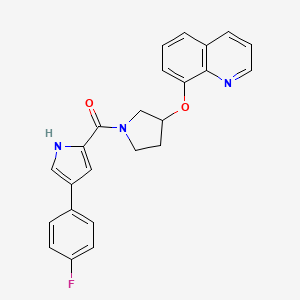

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c25-19-8-6-16(7-9-19)18-13-21(27-14-18)24(29)28-12-10-20(15-28)30-22-5-1-3-17-4-2-11-26-23(17)22/h1-9,11,13-14,20,27H,10,12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPRLRYBNFXRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound contains a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

The compound also contains a quinoline moiety, a class of compounds that have been found to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory effects .

The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, improving its bioavailability .

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, commonly referred to as a pyrrole-quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrrole ring connected to a quinoline moiety through a methanone linkage. This structural configuration is significant for its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that pyrrole and quinoline derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Many quinoline derivatives have been reported to inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines, suggesting that the compound may possess similar properties due to its structural characteristics .

- Anti-inflammatory Effects : Compounds containing quinoline structures have been evaluated for their ability to inhibit pro-inflammatory mediators. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities. The incorporation of specific functional groups can enhance their interaction with microbial targets .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as COX-2 and various kinases .

- Cell Cycle Arrest : Certain studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is facilitated by the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

- Reactive Oxygen Species (ROS) Generation : Some compounds have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Anticancer Evaluation : A study on quinoline derivatives demonstrated significant anti-proliferative effects against several cancer cell lines, with IC50 values indicating potent activity. The mechanism involved the inhibition of sirtuins, which are implicated in cancer metabolism and survival .

- Anti-inflammatory Studies : Research involving pyrazolo[4,3-c]quinoline derivatives indicated their ability to significantly reduce NO production in LPS-stimulated RAW 264.7 macrophages, showcasing their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activities of pyrrole and quinoline derivatives:

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:

The compound has shown promise as a potential antidepressant due to its interaction with neurotransmitter systems. It modulates glutamate N-methyl D-aspartate (NMDA) receptors, which are crucial for mood regulation. Specifically, the (S)-enantiomer exhibits higher affinity for NMDA receptors compared to its counterpart, indicating its potential for therapeutic use in mood disorders.

2. Synthetic Cannabinoid Receptor Agonists:

This compound belongs to the class of synthetic cannabinoid receptor agonists (SCRAs). SCRAs are structurally diverse new psychoactive substances that interact with cannabinoid receptors (CB₁ and CB₂). Unlike natural cannabinoids, SCRAs often have different pharmacological profiles and can exhibit higher toxicity. Understanding these interactions is vital for assessing the safety and efficacy of this compound in therapeutic contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone . For instance, compounds containing quinoline derivatives have shown significant inhibition against various microbial strains:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

| 7b | Gram-negative bacteria | Significant inhibition |

These findings suggest that modifications in the chemical structure can enhance antimicrobial activity, particularly through the introduction of electron-withdrawing groups .

Synthesis and Computational Predictions

The synthesis of this compound typically involves multi-step organic reactions requiring careful optimization for high purity and yield. Computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict potential pharmacological effects based on molecular structure. These tools assess how structural variations impact biological activity, guiding future research directions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with modifications to the fluorophenyl, pyrrolidine, or quinoline groups. For example:

- Compound A : Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety.

- Compound B: Substitutes quinolin-8-yloxy with isoquinolin-5-yloxy.

- Compound C : Features a piperidine ring instead of pyrrolidine.

Table 1: Structural and Property Comparison

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Structural Features | Hypothesized Biological Target |

|---|---|---|---|---|

| Target Compound | 417.43 | 3.2 | 4-fluorophenyl, quinolin-8-yloxy, pyrrolidine | Kinases, cytochrome P450 enzymes |

| Compound A | 433.88 | 3.5 | 4-chlorophenyl, quinolin-8-yloxy, pyrrolidine | Antimicrobial agents |

| Compound B | 417.43 | 2.8 | 4-fluorophenyl, isoquinolin-5-yloxy, pyrrolidine | DNA topoisomerase inhibitors |

| Compound C | 403.41 | 2.9 | 4-fluorophenyl, quinolin-8-yloxy, piperidine | G-protein-coupled receptors |

The quinolin-8-yloxy group may offer superior stacking interactions relative to isoquinolin-5-yloxy (Compound B), as quinoline derivatives are well-documented in kinase inhibition .

Physicochemical Properties

- Solubility : The target compound’s predicted logP of 3.2 suggests moderate lipophilicity, aligning with pyrrolidine-based analogues but higher than piperidine derivatives (e.g., Compound C, logP 2.9). This may influence membrane permeability and bioavailability.

- Such techniques might reveal aggregation behavior critical for formulation .

Methodological Approaches to Similarity Assessment

Compound similarity is often evaluated using 2D fingerprinting (e.g., Tanimoto coefficients) or 3D shape-based alignment. For the target compound:

- Tanimoto Coefficient : Compared to Compound A, the coefficient is ~0.75, indicating moderate similarity; differences arise from halogen substituents (F vs. Cl).

- 3D Shape Matching: The quinoline moiety’s planar structure may align closely with kinase inhibitors, while pyrrolidine’s conformational flexibility could diverge from rigid piperidine analogues .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling reactions between pyrrole and quinoline derivatives. For example, a one-pot four-component reaction (similar to ) can yield functionalized pyrroles with yields of 67–85%. Key intermediates are purified via recrystallization (e.g., methanol) and characterized using IR, -NMR, and -NMR to confirm substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

Q. How should researchers handle spectral data contradictions during structural elucidation?

- Methodology : Cross-reference spectral data with analogous compounds. For instance, discrepancies in -NMR signals (e.g., carbonyl carbons at δ 165–175 ppm) may arise from solvent effects or crystallinity. Compare with crystallographic data (e.g., ) to resolve ambiguities. Use 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What safety protocols are critical when handling pyrrolidine and quinoline derivatives?

- Methodology : Follow SDS guidelines for related compounds (e.g., ). Use fume hoods for volatile reagents, wear nitrile gloves, and consult toxicity databases (e.g., PubChem). For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?

- Methodology : Employ controlled reflux conditions (e.g., xylene, 25–30 hours) and stoichiometric catalysts (e.g., chloranil for dehydrogenation). Monitor reaction progress via TLC/HPLC. Purification via column chromatography with gradient elution (hexane/EtOAc) improves yield and purity .

Q. What experimental design principles minimize bias in evaluating the compound’s biological activity?

- Methodology : Implement blinding, randomization, and power calculations (e.g., NC3Rs Experimental Design Assistant). For neuroimmunology models ( ), use age-/sex-matched cohorts and predefined endpoints (e.g., remyelination assays). Validate results with orthogonal assays (e.g., ELISA, flow cytometry) .

Q. How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with targets like quinoline-binding enzymes. Apply QSAR models to predict logP and bioavailability. Validate with MD simulations (GROMACS) to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology : Analyze metabolic stability (e.g., liver microsome assays) to identify rapid degradation. Adjust formulations (e.g., PEGylation) to enhance bioavailability. Cross-validate with transgenic models (e.g., CYP3A4 knockout mice) to isolate metabolic pathways .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodology : Report exact molar ratios, solvent grades, and reaction times (e.g., "refluxed in anhydrous xylene for 28 hours"). Include purification details (e.g., "recrystallized twice from methanol"). Publish raw spectral data (e.g., NMR peak lists) in supplementary materials .

Q. What statistical approaches are appropriate for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.